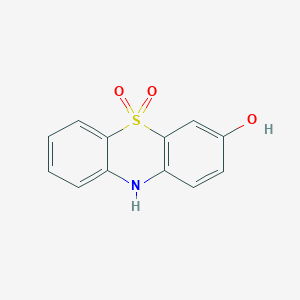

3-hydroxy-10H-phenothiazine-5,5-dioxide

Description

Significance of Oxidized Phenothiazine (B1677639) Derivatives in Advanced Materials and Biochemical Research

Oxidized phenothiazine derivatives, including phenothiazine 5-oxides and 5,5-dioxides (sulfones), are increasingly recognized for their valuable properties in various high-tech and biomedical fields. rsc.org These chromophores have attracted considerable attention for their excellent photoluminescence, making them suitable for a range of technological applications. rsc.orgbohrium.com

Key areas where these compounds show promise include:

Organic Light-Emitting Diodes (OLEDs): Their luminescent properties are harnessed in the development of efficient display and lighting technologies. rsc.orgbohrium.com

Sensors and Bioimaging: The environmental sensitivity and fluorescence of these derivatives make them effective as probes in biochemical assays and for imaging biological systems. ontosight.airsc.org

Data Storage and Photovoltaics: Their electrochemical and photophysical characteristics are being explored for use in optical recording devices and solar energy conversion. rsc.org

The enhanced photochemical and photothermal stability of oxidized phenothiazines, along with their long-lived emission lifetimes in the solid state, further underscore their importance in the development of novel materials. rsc.org In biochemical research, phenothiazine derivatives are investigated for a wide spectrum of activities, and their sulfone counterparts are often synthesized to explore structure-activity relationships. nih.govnih.gov For instance, phenothiazine-based compounds have been developed as potent and selective inhibitors of histone deacetylase 6 (HDAC6), a target in cancer therapy. nih.gov

Overview of Phenothiazine Sulfones as a Distinct Chemical Class

Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds. nih.gov The defining feature of phenothiazine sulfones is the presence of a sulfonyl group (S=O)₂ at the 5-position of the phenothiazine ring structure. This structural modification is typically achieved through the oxidation of the parent phenothiazine. researchgate.netnih.govrsc.org A common method for this transformation involves using an oxidizing agent like 30% hydrogen peroxide in a solvent such as glacial acetic acid. nih.govtandfonline.com

This oxidation from a sulfide (B99878) to a sulfone significantly alters the electronic and physical properties of the molecule. Phenothiazine sulfones generally exhibit shifts towards more positive oxidation potentials compared to their non-oxidized phenothiazine counterparts. rsc.org This change influences their behavior in redox reactions and their photophysical characteristics, such as absorption and emission spectra. rsc.org The introduction of the sulfone group can also impact intermolecular interactions, with some derivatives exhibiting hydrogen bonding that contributes to the stability of their solid-state architecture. rsc.org

Research Trajectory and Scope Focused on 3-hydroxy-10H-phenothiazine-5,5-dioxide

The research scope for this compound appears to be primarily centered on its role as a chemical intermediate in the synthesis of more complex molecules. Scientific literature indicates its use as a precursor or starting material for creating other phenothiazine derivatives. prepchem.comprepchem.com For example, it serves as a reactant in the synthesis of 4-Hydroxy-3H-phenothiazin-3-one-5,5-dioxide. prepchem.com This positions the compound as a valuable building block in synthetic chemistry, enabling the construction of novel compounds for further investigation in materials science and medicinal chemistry.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₃S |

| Molecular Weight | 247.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 38633-51-9 |

Data sourced from PubChem CID 13842071. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO3S |

|---|---|

Molecular Weight |

247.27 g/mol |

IUPAC Name |

5,5-dioxo-10H-phenothiazin-3-ol |

InChI |

InChI=1S/C12H9NO3S/c14-8-5-6-10-12(7-8)17(15,16)11-4-2-1-3-9(11)13-10/h1-7,13-14H |

InChI Key |

NRLOBMKAVTZBCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 10h Phenothiazine 5,5 Dioxide and Analogues

Direct Oxidation Routes to Phenothiazine-5,5-Dioxides

The direct oxidation of a pre-formed phenothiazine (B1677639) core is a common and effective strategy for the synthesis of phenothiazine-5,5-dioxides. This approach typically involves the use of strong oxidizing agents that can convert the sulfide (B99878) to a sulfone.

Peroxide-mediated Oxidation Protocols for Sulfone Formation

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of phenothiazines to their corresponding 5,5-dioxides. The reaction is often carried out in the presence of glacial acetic acid, which can facilitate the oxidation process. The reaction proceeds through an initial oxidation of the sulfur atom to a sulfoxide (B87167), followed by a second oxidation to the sulfone. The mechanism is believed to involve the formation of a phenothiazine radical cation intermediate. nih.govnih.gov The reaction conditions, such as temperature and reaction time, can be controlled to selectively yield the sulfoxide or the sulfone. For the synthesis of 3-hydroxy-10H-phenothiazine-5,5-dioxide, the starting material, 3-hydroxyphenothiazine, would be subjected to these oxidative conditions.

| Oxidizing Agent | Solvent/Catalyst | General Conditions | Product |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Reflux | 10H-Phenothiazine-5,5-dioxide |

| Hydrogen Peroxide | Formic Acid | Room Temperature | Phenothiazine-5-oxide or 5,5-dioxide |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | Room Temperature | Phenothiazine-5,5-dioxide |

Electrochemical Synthesis Approaches for Phenothiazine S,S-Dioxide Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of phenothiazine S,S-dioxides. libretexts.orgnih.govrsc.org This technique allows for controlled oxidation by tuning the applied potential, which can lead to high selectivity for the desired product. The electrochemical oxidation of phenothiazines typically involves a two-electron transfer process. The first step is the formation of a radical cation, which is then further oxidized to a dication. Reaction with water in the solvent system leads to the formation of the sulfoxide, which can then be further oxidized to the sulfone at a higher potential. nih.gov This method has been successfully applied to various phenothiazine derivatives to generate their S-oxide and S,S-dioxide metabolites. libretexts.orgrsc.org

The electrosynthesis is often carried out in a divided or undivided cell using a variety of electrode materials, such as platinum or glassy carbon. The solvent system typically consists of an organic solvent like acetonitrile (B52724) with a supporting electrolyte.

| Parameter | Condition |

| Working Electrode | Platinum, Glassy Carbon |

| Counter Electrode | Platinum wire |

| Solvent | Acetonitrile/Water |

| Supporting Electrolyte | Lithium Perchlorate (LiClO₄) |

| Potential | Controlled Potential Electrolysis |

Metal-mediated Oxidation Methods (e.g., Calcium Permanganate)

Permanganates are powerful oxidizing agents capable of converting sulfides to sulfones. While specific examples using calcium permanganate (B83412) for phenothiazine oxidation are not extensively documented, potassium permanganate (KMnO₄) is a well-established reagent for this transformation. semanticscholar.org The oxidation of sulfides by permanganate is thought to proceed through a 1,3-dipolar cycloaddition mechanism, forming a cyclic manganese intermediate which then decomposes to the sulfone. nih.govuregina.caresearchgate.net The reaction conditions, such as pH and temperature, can influence the reaction rate and product distribution. This method can be applied to heterocyclic sulfides, making it a viable route for the oxidation of the phenothiazine core.

| Oxidizing Agent | Solvent System | General Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acetone/Water, Acetic Acid | Room Temperature or gentle heating | Sulfone |

Precursor Synthesis and Subsequent Oxidation

An alternative strategy involves the synthesis of the desired substituted phenothiazine core, in this case, 3-hydroxyphenothiazine, followed by its oxidation to the 5,5-dioxide. This two-step approach allows for greater flexibility in introducing various substituents onto the phenothiazine ring system.

Smiles Rearrangement for Phenothiazine Core Elaboration

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction and a cornerstone in the synthesis of the phenothiazine core. uregina.caresearchgate.net This reaction typically involves the condensation of a substituted o-aminothiophenol with an activated o-halonitrobenzene derivative. The reaction proceeds in the presence of a base, such as sodium hydroxide (B78521) in ethanol. uregina.ca For the synthesis of a 3-hydroxyphenothiazine precursor, appropriately substituted starting materials would be chosen. For instance, a 2-amino-5-hydroxybenzenethiol could be reacted with a suitable o-halonitrobenzene. The resulting diphenyl sulfide intermediate then undergoes the Smiles rearrangement in situ, followed by cyclization to form the phenothiazine ring.

| Reactant 1 | Reactant 2 | Base/Solvent | Key Transformation |

| Substituted 2-aminothiophenol | Activated o-halonitrobenzene | Ethanolic Sodium Hydroxide | Intramolecular Nucleophilic Aromatic Substitution |

Microwave-Assisted Synthetic Strategies for Phenothiazine-5,5-Dioxides

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnitrkl.ac.in This technology can be effectively applied to the synthesis of phenothiazine precursors. For example, the cyclization of substituted diphenylamines to form the phenothiazine ring can be significantly expedited using microwave irradiation. researchgate.netnitrkl.ac.in This is particularly advantageous for reactions that are sluggish under conventional conditions.

The general strategy would involve the microwave-assisted synthesis of 3-hydroxyphenothiazine, for example, through a Smiles rearrangement or a related cyclization reaction. Once the phenothiazine precursor is obtained, it can then be oxidized to the this compound using one of the direct oxidation methods described in section 2.1.

| Synthetic Step | Microwave Application | Advantages |

| Phenothiazine Core Synthesis (e.g., Smiles Rearrangement) | Acceleration of the cyclization reaction | Reduced reaction times, improved yields |

| N-Alkylation/Arylation | Efficient functionalization of the phenothiazine nitrogen | Shorter reaction times, cleaner reactions |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of a wide array of derivatives with tailored electronic and biological properties. Strategic modifications at the nitrogen atom of the central ring, as well as at various positions on the aromatic rings, have been explored to modulate the molecule's characteristics. These derivatization approaches include N-substitution reactions, functionalization of the aromatic rings, and the creation of complex conjugates and hybrid molecules.

N-Substitution Reactions on the Phenothiazine-5,5-dioxide Core

The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for chemical modification. A variety of substituents can be introduced at this position, significantly altering the electronic properties and steric profile of the molecule.

Common N-substitution strategies for the broader phenothiazine class include N-alkylation, N-acylation, and N-arylation. For instance, N-alkylation of phenothiazines has been achieved using alkyl halides. In one study, various phenothiazine derivatives were N-alkylated with methyl 4-(bromomethyl)benzoate. Another approach involves the reductive N-phenylethylation of phenothiazine under acidic conditions.

N-acylation is another key transformation. The treatment of 10H-phenothiazine with acetyl chloride can yield N-acetyl phenothiazine. This reaction introduces an electron-withdrawing acetyl group, which can influence the reactivity of the scaffold in subsequent reactions.

While specific examples for the N-substitution of this compound are not extensively detailed in the literature, the general reactivity of the phenothiazine core suggests that similar transformations are feasible. For example, 10H-phenothiazine 5,5-dioxide has been successfully N-alkylated with methyl 4-(bromomethyl)benzoate. nih.gov The presence of the 3-hydroxy group may necessitate the use of protecting groups to prevent side reactions during N-substitution.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halide | Methyl 4-(bromomethyl)benzoate | N-Alkylphenothiazine |

| Acyl Halide | Acetyl chloride | N-Acylphenothiazine |

| Aryl Halide | 4-Fluorobenzonitrile | N-Arylphenothiazine |

Functionalization at Aromatic Ring Positions (e.g., Halogenation, Alkylation)

The aromatic rings of the phenothiazine-5,5-dioxide scaffold are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can fine-tune the molecule's properties.

Halogenation: The phenothiazine core can undergo halogenation, such as chlorination and bromination. The reaction of 10H-phenothiazine with hypochlorite (B82951) has been shown to proceed through initial oxidation to the dioxide, followed by chloro-substitution. This indicates that the phenothiazine-5,5-dioxide structure is susceptible to halogenation. The positions of substitution are influenced by the directing effects of the existing substituents.

Alkylation: Friedel-Crafts alkylation can be employed to introduce alkyl groups onto the aromatic rings of the phenothiazine nucleus. A patented process describes the nuclear alkylation of phenothiazine using an alkyl halide in the presence of an aluminum halide catalyst. The regioselectivity of such reactions on the this compound scaffold would be directed by the combined electronic effects of the hydroxyl, amino, and sulfonyl groups.

| Reaction Type | Reagent(s) | Potential Product |

| Chlorination | Hypochlorite | Chloro-3-hydroxy-10H-phenothiazine-5,5-dioxide |

| Alkylation | Alkyl halide, Aluminum halide | Alkyl-3-hydroxy-10H-phenothiazine-5,5-dioxide |

Formation of Conjugates and Hybrid Molecular Architectures

The this compound scaffold can be incorporated into larger molecular systems to create conjugates and hybrid architectures with unique functionalities. These complex molecules often exhibit interesting photophysical or biological properties.

Push-Pull Chromophores: Phenothiazine and phenothiazine-5,5-dioxide moieties have been utilized as donor components in the synthesis of π-conjugated push-pull chromophores. rsc.org These systems, which also incorporate strong electron-accepting units, can be synthesized through methods like Pd-catalyzed Sonogashira cross-coupling and [2+2] cycloaddition-retroelectrocyclic ring-opening reactions. rsc.org The resulting molecules often display intriguing photophysical and redox properties. rsc.org

Hybrid Organic Materials: The phenothiazine scaffold has been integrated into hybrid organic materials for applications such as Organic Light-Emitting Diodes (OLEDs). For instance, a thermally activated delayed fluorescence (TADF) emitter was designed by combining a phenothiazine donor with a benzothiadiazine-1,1-dioxide acceptor. researchgate.net

Bioconjugates: Phenothiazine derivatives have been conjugated with biocompatible polymers like polyethylene (B3416737) glycol (PEG). nih.gov Such pegylation can be a strategy to enhance the therapeutic potential of phenothiazine-based compounds. nih.gov Furthermore, phenothiazine derivatives can be designed with reactive functional groups that allow for their coupling to antigens or antibodies, creating labeled conjugates for various bioanalytical applications. google.com

| Conjugate/Hybrid Type | Synthetic Strategy Example | Potential Application |

| Push-Pull Chromophore | Pd-catalyzed Sonogashira cross-coupling | Optoelectronics |

| TADF Emitter | Combination of donor and acceptor moieties | OLEDs |

| PEG Conjugate | Covalent attachment of PEG chains | Drug delivery |

| Antibody Conjugate | Coupling through reactive functional groups | Immunoassays |

Spectroscopic and Structural Elucidation Studies of 3 Hydroxy 10h Phenothiazine 5,5 Dioxide

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-hydroxy-10H-phenothiazine-5,5-dioxide is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the hydroxyl proton. The aromatic region would likely show complex splitting patterns due to the coupling between adjacent protons on the two benzene (B151609) rings. The protons on the hydroxyl-substituted ring will be influenced by the electron-donating hydroxyl group, while the protons on the other ring will be more affected by the electron-withdrawing sulfone group. The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Similarly, the hydroxyl proton will also present as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, a total of 12 distinct signals for the aromatic carbons are anticipated, as the substitution pattern removes the plane of symmetry present in the parent phenothiazine (B1677639). The carbon atom attached to the hydroxyl group (C-3) would show a significant downfield shift. The carbons adjacent to the sulfone group (C-4a and C-5a) are also expected to be deshielded.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 8.0 | - |

| N-H | 8.5 - 9.5 (broad) | - |

| O-H | 9.0 - 10.0 (broad) | - |

| Aromatic-C | - | 115 - 150 |

| C-OH | - | ~155 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, O-H, S=O, C=C, and C-H bonds.

The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The N-H stretching vibration is expected to appear as a sharp to medium band around 3300-3400 cm⁻¹. A key feature for the confirmation of the sulfone group is the presence of two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to multiple bands in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Broad, Strong |

| N-H | Stretching | 3300-3400 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| C=C | Stretching | 1450-1600 | Medium to Strong |

| S=O | Asymmetric Stretching | 1300-1350 | Strong |

| S=O | Symmetric Stretching | 1120-1160 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through the analysis of its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₂H₉NO₃S, which corresponds to a molecular weight of 247.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 247. A prominent fragmentation pathway for phenothiazine sulfones involves the loss of sulfur dioxide (SO₂), which has a mass of 64. Therefore, a significant peak at m/z 183 (M⁺ - 64) would be expected, corresponding to the formation of a carbazole-like fragment. Further fragmentation of the aromatic rings could also be observed. The NIST Mass Spectrometry Data Center shows that the parent 10H-Phenothiazine, 5,5-dioxide has its top peak at an m/z of 231 nih.gov.

Interactive Table: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 183 | [M - SO₂]⁺ |

| 167 | [M - SO₂ - O]⁺ or [M - H₂SO₂]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

Computational and Theoretical Investigations of 3 Hydroxy 10h Phenothiazine 5,5 Dioxide

Density Functional Theory (DFT) Studies of Ground-State Geometries

There is no specific information available in the searched results regarding DFT studies on the ground-state geometry of 3-hydroxy-10H-phenothiazine-5,5-dioxide . In general, DFT is a widely used method to determine the optimized molecular geometries of phenothiazine (B1677639) derivatives. mdpi.comresearchgate.net These studies often reveal a characteristic non-planar, butterfly-like conformation for the phenothiazine ring system. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Specific TD-DFT investigations into the excited-state properties of This compound are not documented in the available literature. TD-DFT is a common approach to study the electronic transitions and absorption spectra of organic molecules, including various phenothiazine-based dyes. researchgate.netresearchgate.net For other phenothiazine derivatives, TD-DFT calculations have been used to predict vertical transition energies and understand their photophysical behavior. nih.gov

Analysis of Electronic Structure and Intramolecular Charge Transfer Characteristics

An analysis of the electronic structure and intramolecular charge transfer (ICT) characteristics specifically for This compound is not present in the provided search results. The electronic properties of phenothiazine derivatives are often characterized by ICT, where the phenothiazine core acts as an electron donor. researchgate.netresearchgate.net The nature and extent of ICT are highly dependent on the substituents and their positions on the phenothiazine ring.

Molecular Modeling and Docking Simulations for Interaction Prediction

While molecular docking studies have been performed for various phenothiazine derivatives to predict their interactions with biological targets, samipubco.comresearchgate.netekb.egnih.gov there is no specific information on such simulations for This compound . These computational techniques are valuable in drug discovery to understand the binding modes and affinities of molecules with proteins. samipubco.com

Theoretical Basis for Luminescent Properties: Energy Gaps (S1-T1)

There is a lack of specific data on the theoretical basis for the luminescent properties, including the energy gap between the lowest singlet (S1) and triplet (T1) excited states, for This compound . The luminescent properties of phenothiazine-based materials are an active area of research, with studies focusing on phenomena like thermally activated delayed fluorescence (TADF), which is related to a small S1-T1 energy gap. researchgate.net

Photophysical and Optoelectronic Properties of Phenothiazine 5,5 Dioxide Chromophores

Luminescence Phenomena in Oxidized Phenothiazines

Oxidized phenothiazine (B1677639) derivatives, particularly phenothiazine-5,5-dioxide, are notable for exhibiting complex luminescence phenomena, including Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.org These processes are rooted in the efficient management of excited triplet states, a key feature endowed by the oxidized sulfur core.

Purely organic materials that exhibit phosphorescence at room temperature are of significant interest for various applications. rsc.org Phenothiazine-5,5-dioxide derivatives have emerged as a promising class of RTP-active materials. rsc.org The underlying mechanism involves the promotion of intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to a triplet state (T₁)—and the suppression of non-radiative decay pathways for the triplet excitons.

The sulfone group in the phenothiazine-5,5-dioxide core plays a crucial role. It enhances spin-orbit coupling, which is a key factor for efficient ISC. nih.gov Furthermore, the rigid and non-planar "butterfly" structure of the phenothiazine backbone helps to minimize vibrational and rotational quenching of the long-lived triplet state. nih.gov In the solid state, intermolecular interactions such as π-π stacking are critical for achieving persistent RTP by further restricting molecular motion. researchgate.net The specific molecular conformation can also lead to different RTP effects within the same molecule. rsc.org Researchers have demonstrated that by linking molecular emitters with halogens through a flexible alkyl chain, it is possible to tune C-X---π interactions, which can significantly prolong the phosphorescence lifetime, achieving values as high as 1351 ms (B15284909) with a quantum yield of 10.1% in some derivatives. scispace.com

Thermally Activated Delayed Fluorescence (TADF) is another important emission mechanism observed in phenothiazine-5,5-dioxide systems. nih.gov TADF materials can harvest triplet excitons and convert them back into emissive singlet excitons through a process called reverse intersystem crossing (rISC). This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

Many phenothiazine-5,5-dioxide derivatives are designed with a donor-acceptor (D-A) architecture, where the phenothiazine-5,5-dioxide unit acts as the acceptor. rsc.org This structure leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn results in a small ΔEST, a prerequisite for efficient rISC. rsc.orgresearchgate.net This property makes them highly effective emitters in Organic Light-Emitting Diodes (OLEDs), capable of achieving theoretical internal quantum efficiencies of 100%. researchgate.net For instance, U-shaped donor-acceptor-donor compounds utilizing phenothiazine donors have been shown to exhibit efficient orange-TADF. nih.gov Similarly, some derivatives can act as host materials for TADF emitters in OLEDs, enabling high efficiencies across the visible spectrum. rsc.org

Photoluminescence Quantum Yields and Emission Lifetimes

The photoluminescence quantum yield (PLQY) and emission lifetime are critical parameters that define the efficiency and nature of a luminescent material. For phenothiazine-5,5-dioxide derivatives, these properties are highly tunable through chemical modification and are influenced by the material's environment.

Oxidized phenothiazine chromophores can exhibit high phosphorescence quantum yields and long-lived emission lifetimes, particularly in the solid state. rsc.org The introduction of electron-withdrawing groups can enhance emission by modifying the nature of the electronic transitions. nih.gov For example, while the parent phenothiazine has a very low fluorescence quantum yield (<1% in cyclohexane), strategic substitution can dramatically increase it, with one nitro-substituted derivative reportedly reaching a PLQY of 100% in a nonpolar solvent. nih.govresearchgate.net

The emission lifetimes of these compounds can range from nanoseconds for prompt fluorescence to milliseconds or even seconds for phosphorescence. scispace.comnih.govresearchgate.net In TADF systems, the decay profile is characterized by a short-lived component from prompt fluorescence and a longer-lived component from delayed fluorescence. nih.gov

Below is a table summarizing the photophysical properties of selected phenothiazine-5,5-dioxide derivatives.

| Compound Type | Emission Type | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|

| PTZ-NO₂ | Fluorescence | 100% (in cyclohexane) | - | nih.gov |

| DOPTZ-C3Cl | Phosphorescence | 10.1% | 1351 ms | scispace.com |

| N-acetyl phenothiazine dioxide (DOPEO) | Phosphorescence | - | 876 ms | researchgate.net |

| o-PTZ Isomer Aggregate | Phosphorescence | 40% (Singlet O₂) | - | nih.gov |

| D-A-D TADF Emitter | TADF | 16.8% (EQE in OLED) | - | nih.gov |

Intramolecular Charge Transfer (ICT) in Phenothiazine-5,5-dioxide Systems

The concept of intramolecular charge transfer (ICT) is central to the function of many phenothiazine-5,5-dioxide chromophores. In D-A type molecules, photoexcitation leads to a transfer of electron density from the donor unit to the acceptor unit, creating an ICT excited state.

The oxidation of the sulfur atom is key; while phenothiazine is a strong electron donor, phenothiazine-5,5-dioxide is an electron acceptor. researchgate.netacs.orgnih.gov When paired with a suitable donor, the resulting molecule exhibits strong ICT characteristics. researchgate.net This charge transfer state significantly influences the emission properties. For example, the extent of ICT can affect the energy of the emitted light, leading to strong solvatochromism, where the emission color changes with solvent polarity. researchgate.net

In some cases, photoexcitation can lead to a twisted intramolecular charge transfer (TICT) state, where parts of the molecule rotate relative to each other in the excited state. rsc.org The formation of a TICT state can sometimes quench fluorescence, but in other systems, it can lead to dual fluorescence or facilitate TADF. researchgate.netrsc.org The conformational relaxation and the degree of ICT in the excited state can be controlled to tune the emission between fluorescence and phosphorescence. rsc.org

Research Applications in Advanced Materials Science

The unique photophysical properties of phenothiazine-5,5-dioxide derivatives make them highly valuable for a range of applications in materials science. rsc.org

Organic Light-Emitting Diodes (OLEDs): Due to their high efficiencies, particularly those exhibiting TADF, these compounds are used as emitters in OLEDs. nih.gov They have been incorporated into devices that emit blue, green, and yellow light with high external quantum efficiencies (EQEs) exceeding 18%. rsc.org They can also serve as excellent host materials for other TADF emitters. rsc.orgresearchgate.net

Photovoltaic Devices: In the realm of solar energy, phenothiazine-5,5-dioxide derivatives have been developed as highly efficient hole-transporting materials (HTMs) for planar perovskite solar cells, contributing to power conversion efficiencies (PCE) of over 20%. rsc.org Their tunable energy levels and good film-forming properties are advantageous for these applications. acs.org They are also explored as components in dye-sensitized solar cells. nih.gov

Sensors: The sensitivity of the fluorescence and phosphorescence of these compounds to their local environment makes them suitable for chemical sensing applications. For example, phenothiazine-based probes have been designed for the naked-eye detection of mercury (Hg²⁺) and fluoride (B91410) (F⁻) ions at nanomolar concentrations. researchgate.net

Bioimaging: The long-lived emission from RTP-active phenothiazine-5,5-dioxide derivatives is particularly useful for bioimaging, as it allows for time-gated imaging that reduces background autofluorescence from biological tissues. rsc.orgnih.gov Aggregates of certain phenothiazine-based isomers have been shown to be internalized by cancer cells, displaying bright luminescence that can be used for imaging-guided photodynamic therapy. nih.gov

Electrochemical Behavior and Redox Chemistry of 3 Hydroxy 10h Phenothiazine 5,5 Dioxide

Cyclic Voltammetry Studies and Oxidation Potentials

Cyclic voltammetry is a key technique for investigating the redox behavior of electroactive species. For phenothiazine (B1677639) and its derivatives, this method typically reveals one or two reversible one-electron oxidation steps. The first oxidation generates a stable cation radical, and the second, if observed, produces a dication.

While specific cyclic voltammetry data for 3-hydroxy-10H-phenothiazine-5,5-dioxide is not extensively documented in publicly available literature, the oxidation potentials can be inferred from studies on related compounds. The oxidation potential of the parent phenothiazine is significantly affected by the electronic nature of its substituents. Electron-donating groups, such as the hydroxyl (-OH) group, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like the sulfone (-SO2-) group, increase the oxidation potential, rendering the molecule more difficult to oxidize.

In the case of this compound, the opposing effects of the hydroxyl and sulfone groups create a unique electrochemical profile. The hydroxyl group at the 3-position would be expected to decrease the oxidation potential compared to unsubstituted phenothiazine-5,5-dioxide. However, the potent electron-withdrawing nature of the sulfone group would still result in a higher oxidation potential compared to 3-hydroxyphenothiazine.

A study on the electrochemical oxidation of hydroxylated derivatives of promazine (B1679182) and chlorpromazine (B137089) provides insight into the oxidation potentials of monohydroxyphenothiazine derivatives, which can lead to the formation of dihydroxy species and substituted benzoquinones nih.gov. The oxidation of ferrocene-functionalized phenothiazine sulfone derivatives consistently shows a shift towards more positive oxidation potentials when compared to their non-oxidized phenothiazine counterparts rsc.org.

To illustrate the influence of these substituents, the following table presents typical oxidation potentials for related phenothiazine derivatives.

| Compound | First Oxidation Potential (Epa1 vs. Ag/AgCl) | Notes |

| 2-Chlorophenothiazine | 0.376 V | Reversible process corresponding to the formation of the radical cation chemrxiv.org. |

| Chlorpromazine | 0.595 V | Reversible one-electron oxidation to the radical cation chemrxiv.orgnih.gov. |

| Phenothiazine Sulfone Derivatives | Higher than non-sulfonated analogues | The electron-withdrawing sulfone group makes oxidation more difficult rsc.org. |

| Hydroxylated Phenothiazines | Lower than non-hydroxylated analogues | The electron-donating hydroxyl group facilitates oxidation nih.gov. |

Electron Transfer Mechanisms and Redox Pathways

The electron transfer mechanism for phenothiazine derivatives generally involves a stepwise oxidation process. The initial step is a one-electron transfer from the phenothiazine nucleus to form a cation radical. This process is often reversible, as observed in cyclic voltammetry.

For this compound, the redox pathway would initiate with the removal of an electron from the π-system of the phenothiazine core. The resulting radical cation would be stabilized by resonance, with the positive charge and unpaired electron delocalized over the aromatic rings, the nitrogen atom, and potentially the hydroxyl group.

The presence of the hydroxyl group can influence the subsequent redox pathways. Following the initial oxidation, hydroxylated phenothiazine derivatives can undergo further oxidation to form dihydroxy species or even substituted benzoquinones nih.gov. The specific pathway is dependent on the reaction conditions, such as the solvent and pH.

Influence of Substituents on Electrochemical Properties

The electrochemical properties of this compound are critically determined by the interplay of its two key substituents: the hydroxyl group and the sulfone group.

Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl substituent increases the electron density of the phenothiazine ring system. This effect facilitates the removal of an electron, thereby lowering the oxidation potential compared to an unsubstituted phenothiazine-5,5-dioxide. The position of the hydroxyl group at the 3-position influences the distribution of electron density and the stability of the resulting radical cation.

Sulfone Group (-SO2-): The sulfone group is a strong electron-withdrawing group. It significantly reduces the electron density on the phenothiazine nucleus, making the molecule more difficult to oxidize. This results in a substantial increase in the oxidation potential compared to the corresponding non-oxidized phenothiazine. Studies on various phenothiazine sulfone derivatives have consistently shown this shift to more positive potentials rsc.org.

The combined effect of these two opposing substituents in this compound results in an oxidation potential that is intermediate between that of 3-hydroxyphenothiazine and phenothiazine-5,5-dioxide. The precise potential would depend on the relative strengths of the donating and withdrawing effects in the specific molecular environment. Research on other substituted phenothiazines has demonstrated that the introduction of electron-withdrawing groups generally leads to an increase in the oxidation potential rsc.org.

Formation and Reactivity of Radical Cation and Dication Intermediates

The oxidation of phenothiazine derivatives leads to the formation of a radical cation as the primary intermediate. These radical cations are often deeply colored and can be quite stable, allowing for their characterization by spectroscopic methods. The stability and reactivity of the radical cation of this compound would be influenced by its substituents.

Upon further oxidation, a dication can be formed. The formation of the dication is generally less favorable than the radical cation and occurs at a more positive potential. The dication is a highly electron-deficient species and is typically more reactive and less stable than the radical cation. The reactivity of both the radical cation and dication intermediates of hydroxylated phenothiazines can lead to the formation of further oxidized products, such as quinones nih.gov. The mechanism of decay for phenothiazine cation radicals often involves an attack by a nucleophile nih.gov.

The table below summarizes the general characteristics of the intermediates formed during the oxidation of substituted phenothiazines.

| Intermediate | Formation | Stability | Reactivity |

| Radical Cation | One-electron oxidation of the neutral molecule. | Generally stable, with stability influenced by substituents. Electron-donating groups enhance stability, while electron-withdrawing groups decrease it. | Can undergo further oxidation to the dication or react with nucleophiles. The presence of a hydroxyl group may lead to the formation of dihydroxy species or benzoquinones nih.gov. |

| Dication | One-electron oxidation of the radical cation. | Less stable and more reactive than the radical cation. | Highly electrophilic and susceptible to nucleophilic attack. |

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions in Vitro

Antimicrobial Efficacy and Mechanisms of Action (In Vitro)

While numerous studies have investigated the antibacterial effects of various substituted phenothiazine (B1677639) sulfones against a spectrum of Gram-positive and Gram-negative bacteria, specific minimum inhibitory concentration (MIC) values for 3-hydroxy-10H-phenothiazine-5,5-dioxide have not been reported in the accessible scientific literature. Research on other phenothiazine-5,5-dioxide derivatives indicates that the nature and position of substituents on the phenothiazine ring system significantly influence the antibacterial potency. For instance, the presence of electron-withdrawing groups has been shown to enhance activity in some cases. Without direct experimental data for the 3-hydroxy substituted sulfone, its specific activity against these bacterial types remains uncharacterized.

Similar to the antibacterial data, there is a lack of specific studies reporting the in vitro antifungal activity of this compound against common fungal pathogens. Although the general class of phenothiazines and some of their sulfone derivatives have been evaluated for antifungal properties, the efficacy of this particular hydroxylated sulfone derivative has not been documented.

The proposed mechanisms of antimicrobial action for phenothiazine compounds often involve the disruption of cell membrane integrity, leading to increased permeability, and interactions with microbial DNA. However, specific mechanistic studies elucidating how this compound might inhibit microbial growth have not been published. Therefore, it is not possible to confirm whether it acts through mechanisms such as DNA binding or altering cell wall permeability.

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of phenolic compounds is well-established and is often attributed to their ability to donate a hydrogen atom to free radicals. The presence of a hydroxyl group on the phenothiazine ring of this compound suggests potential antioxidant activity. However, specific experimental validation is necessary to confirm and quantify this property.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to assess antioxidant capacity. To date, no studies have been published that report the DPPH radical scavenging activity or the half-maximal inhibitory concentration (IC50) value for this compound. Similarly, its ability to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis, has not been investigated or reported in the scientific literature.

The electrochemical properties of phenothiazine derivatives have been a subject of interest, including their role in the electroreduction of oxygen and its radicals. However, specific research focusing on the electrochemical behavior of this compound in this context is not available in the current literature.

Electron Donation Capabilities and Redox Cycling

The electron-donating properties of the phenothiazine scaffold are significantly altered by the oxidation of the sulfur atom to a sulfone (5,5-dioxide). In the parent phenothiazine structure, the electron-rich nitrogen and sulfur atoms facilitate reversible redox processes, allowing the molecule to act as an electron donor. nih.govcdnsciencepub.com This capability is central to the biological activity of many phenothiazine derivatives. nih.gov

However, the introduction of the 5,5-dioxide group fundamentally changes these electronic properties. The sulfone group is strongly electron-withdrawing, which decreases the electron density of the heterocyclic ring system. Electrochemical studies comparing phenothiazine derivatives with their corresponding phenothiazine-5,5-dioxide analogues consistently show that the sulfone compounds have higher oxidation potentials. rsc.orgrsc.org This indicates a reduced capacity to donate electrons and a decreased donor ability of the phenothiazine unit. rsc.org Consequently, this compound is a much weaker electron donor than its non-oxidized phenothiazine counterpart, a critical factor influencing its mechanism of action in biological systems.

Antiproliferative Activity and Cellular Target Modulation (In Vitro)

The phenothiazine scaffold has been identified as a valuable pharmacophore for the development of potent antiproliferative agents. acs.orgresearchgate.net Studies on various N-benzoylated phenothiazines, including their S-oxidized analogues, have demonstrated significant activity against multiple cancer cell lines. acs.orgresearchgate.net

Inhibition of Tubulin Polymerization in Cancer Cell Lines

One of the key mechanisms underlying the antiproliferative effects of phenothiazine derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.gov By interfering with tubulin dynamics, these compounds disrupt the formation of the mitotic spindle, leading to a halt in cell proliferation. nih.gov

Research has shown that the phenothiazine unit can effectively serve as a replacement for the 3,4,5-trimethoxyphenyl group found in potent, well-known tubulin polymerization inhibitors like phenstatin. nih.gov The evaluation of S-oxidized analogues of N-benzoylated phenothiazines confirms that this structural class retains the ability to interact with and inhibit tubulin polymerization, highlighting its potential as a core structure for anticancer agents. acs.orgresearchgate.net

Cell Cycle Modulation and Mitotic Blockade Mechanisms

The direct consequence of inhibiting tubulin polymerization is a disruption of the cell cycle. nih.gov Concentration-dependent flow cytometry studies on cancer cell lines treated with phenothiazine derivatives have revealed a significant accumulation of cells in the G2/M phase of the cell cycle. acs.orgresearchgate.net This arrest at the G2/M checkpoint is a hallmark of agents that interfere with microtubule formation and is indicative of a mitotic blockade. acs.org This mechanism prevents cancer cells from completing mitosis and progressing to cell division, ultimately contributing to the compound's antiproliferative activity. nih.govnih.gov

Enzyme Inhibition and Protein Interaction Studies (In Vitro)

Beyond its effects on tubulin, the phenothiazine scaffold is a key component in the design of specific enzyme inhibitors, notably for histone deacetylases (HDACs).

Histone Deacetylase 6 (HDAC6) Inhibition Selectivity and Potency

The phenothiazine system has been successfully utilized as a "cap group" in the design of highly potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). nih.gov HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin. nih.gov

In the design of these inhibitors, the phenothiazine moiety interacts with residues on the surface of the enzyme's active site. Structure-activity relationship studies have shown that derivatives containing the phenothiazine-5,5-dioxide (sulfone) scaffold maintain potent inhibitory activity against HDAC6 in the low nanomolar range and exhibit high selectivity over other HDAC isoforms, such as HDAC1. nih.gov

| Compound Moiety | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Factor (HDAC1/HDAC6) | Reference |

|---|---|---|---|---|

| Phenothiazine | 22 | 5080 | 231 | nih.gov |

| Phenothiazine-5,5-dioxide (Sulfone) | 28 | 5400 | 193 | nih.gov |

Data derived from studies on phenothiazine-based benzhydroxamic acids. nih.gov

Molecular Interactions with Enzymatic Active Sites (e.g., Zinc-binding group)

The inhibitory action of phenothiazine-based HDAC inhibitors relies on a classic pharmacophore model which consists of three parts: the cap group, a linker, and a zinc-binding group (ZBG). mdpi.com In this model, this compound functions as the cap group, which provides surface interactions. nih.gov

This cap group is typically connected via a linker to a separate chemical moiety that acts as the ZBG. mdpi.com The ZBG is crucial for the inhibitory mechanism as it chelates the catalytic zinc ion (Zn²⁺) located deep within the active site of the HDAC enzyme, thereby blocking its deacetylase activity. nih.govmdpi.com A commonly used and effective ZBG paired with phenothiazine cap groups is a hydroxamic acid or benzhydroxamic acid moiety. nih.govnih.gov This tripartite structure allows for high-affinity binding and potent, selective inhibition of the target enzyme. nih.gov

Ferroptosis Inhibition and Cellular Protective Mechanisms (In Vitro)

While direct in vitro studies specifically quantifying the ferroptosis inhibition of this compound are not extensively detailed in publicly available literature, the broader class of phenothiazine derivatives has demonstrated significant potential in this area. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Research into phenothiazine analogues has revealed that their chemical structure is conducive to inhibiting ferroptosis. The core tricyclic phenothiazine scaffold is recognized for its redox properties, which are crucial for mitigating the oxidative stress that drives ferroptotic cell death. Lipophilic derivatives of phenothiazine, in particular, have been shown to be potent inhibitors of ferroptosis, with some analogues exhibiting efficacy comparable to or greater than established inhibitors like ferrostatin-1 and liproxstatin-1.

General Biological Activity and Molecular Target Engagement (Pre-clinical, in vitro)

Pre-clinical in vitro studies have identified this compound as a key intermediate in the synthesis of a novel class of compounds that are potent inhibitors of mammalian leukotriene biosynthesis. google.com Leukotrienes are inflammatory mediators derived from the arachidonic acid cascade and are significantly involved in the pathophysiology of various inflammatory and allergic conditions. google.com

The primary molecular target of these phenothiazine-derived compounds is the 5-lipoxygenase (5-LO) enzyme. google.com Inhibition of 5-LO prevents the conversion of arachidonic acid to leukotrienes, thereby mitigating the inflammatory response. In vitro assays, such as the Rat Basophilic Leukemia (RBL-1) challenge test and macrophage-based tests, have been utilized to quantify the inhibitory activity of derivatives synthesized from this compound. google.com

While the inhibitory concentration (IC50) for the parent compound, this compound, is not explicitly provided in the available documentation, the data for its derivatives underscore the therapeutic potential of this chemical scaffold. For instance, certain analogues have demonstrated potent inhibition in these assays, indicating a strong engagement with the 5-lipoxygenase pathway. google.com

Below is a table summarizing the in vitro activity of representative compounds derived from this compound.

| Compound ID | RBL-1 Challenge Test IC50 (µg/ml) | Macrophage Test IC50 (µg/ml) |

| Derivative 1 | 0.2 | 0.01 |

| Derivative 2 | 0.5 | 0.01 |

| Derivative 3 | 0.2 | - |

| Derivative 4 | 0.1 | 0.01 |

Data sourced from patent US4667032A. The specific structures of the derivatives are detailed in the patent documentation. google.com

These findings from preclinical, in vitro studies highlight the significance of the this compound structure as a pharmacophore for the development of novel anti-inflammatory agents targeting leukotriene biosynthesis. google.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Diverse Analogues with Tunable Properties

Future research should prioritize the development of more efficient, scalable, and environmentally friendly synthetic routes to produce 3-hydroxy-10H-phenothiazine-5,5-dioxide and its derivatives. While classical methods for phenothiazine (B1677639) synthesis exist, modern strategies can offer greater control and diversity. synthical.comresearchgate.net

Key areas of exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could be optimized for the synthesis of the core phenothiazine structure, offering high yields and functional group tolerance. jmedchem.com This would allow for the facile introduction of various substituents onto the aromatic rings, enabling the tuning of electronic and steric properties.

Green Chemistry Approaches: The use of molecular oxygen as a green oxidant in the absence of transition metals presents a sustainable alternative for constructing the phenothiazine core. researchgate.net Further investigation into microwave-assisted and ultrasound-assisted synthesis could significantly reduce reaction times and improve energy efficiency. researchgate.net

Functionalization of the Hydroxyl Group: The hydroxyl group at the 3-position is a prime site for derivatization. Future synthetic efforts should focus on creating libraries of analogues through etherification, esterification, and other functionalization reactions. This would allow for the attachment of various moieties, such as polyethylene (B3416737) glycol (PEG) chains to improve solubility or specific targeting ligands for biological applications. mdpi.com

These advanced synthetic strategies will be crucial for generating a diverse collection of analogues with tailored properties, forming the basis for structure-activity relationship (SAR) studies and the development of novel materials.

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Analysis

A deep understanding of the dynamic behavior of this compound in various environments is essential. While standard spectroscopic techniques like NMR, IR, and UV-Vis provide foundational structural information, future work should employ more advanced methods for real-time analysis. tandfonline.comresearchgate.net

Promising techniques include:

Time-Resolved Spectroscopy: To investigate the photophysical properties of this compound and its analogues, time-resolved fluorescence and phosphorescence spectroscopy will be invaluable. mdpi.com Given that oxidized phenothiazines can exhibit room temperature phosphorescence, these studies could elucidate excited-state dynamics, which is critical for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide highly sensitive vibrational information about the molecule's interaction with surfaces or biological targets. mdpi.com This could be particularly useful for studying its binding mechanisms in vitro.

Advanced Imaging: Techniques like fluorescence lifetime imaging microscopy (FLIM) could be used to probe the local environment of the molecule within in vitro systems, providing spatial and temporal information about its interactions and conformational changes.

By employing these advanced techniques, researchers can move beyond static structural characterization to a dynamic understanding of the molecule's behavior, which is fundamental for mechanistic insights.

Integration with Advanced Computational Methods for Predictive Modeling and Design

In silico methods are powerful tools for accelerating the design and optimization of new molecules. Integrating advanced computational chemistry with experimental work will be a key future direction. nih.gov

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. mdpi.comrsc.org This includes calculating HOMO/LUMO energy levels, which is crucial for designing materials for electronic applications, and predicting spectroscopic signatures to aid in experimental characterization. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. tandfonline.com This can help in understanding how structural modifications affect the molecule's flexibility and binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues and evaluating their properties, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability can guide synthetic efforts toward molecules with enhanced potency or selectivity.

These computational methods will enable a more rational, hypothesis-driven approach to molecular design, reducing the time and resources required for experimental screening.

| Computational Method | Application in Future Research |

| Density Functional Theory (DFT) | Predict electronic properties, HOMO/LUMO levels, and spectroscopic data. |

| Molecular Dynamics (MD) | Simulate conformational changes and interactions with biological targets. |

| Molecular Docking | Predict binding modes and affinities to proteins for drug design. |

| QSAR | Develop predictive models for biological activity or material properties. |

Exploration of Multifunctional Materials Based on Phenothiazine-5,5-dioxides for Research Applications

The unique electronic and photophysical properties of the phenothiazine-5,5-dioxide core make it an attractive building block for advanced functional materials. rsc.org The 3-hydroxy substituent offers a handle for covalent attachment, opening avenues for new material designs.

Future research should focus on:

Organic Electronics: Phenothiazine-5,5-dioxides have been investigated as host materials for phosphorescent OLEDs and as hole-transport materials in perovskite solar cells. nih.govrsc.org The electron-withdrawing nature of the sulfone group combined with the potential electron-donating character of the hydroxylated ring system could lead to materials with unique bipolar transport properties. nih.gov

Sensors and Probes: The fluorescence properties of the phenothiazine core can be sensitive to the local environment. Analogues could be designed as fluorescent chemosensors for detecting specific ions or molecules. The hydroxyl group could be modified to act as a recognition site.

Self-Assembled Materials: The non-planar, butterfly structure of the phenothiazine core can influence molecular packing. nih.gov By attaching specific functional groups to the hydroxyl moiety, it may be possible to direct the self-assembly of these molecules into well-defined nanostructures for various research applications. nih.gov

The development of such materials could have significant implications for fields ranging from optoelectronics to bioimaging.

Deepening Mechanistic Understanding of Biological Activities in Vitro for Structure-Based Design

Phenothiazine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. synthical.comresearchgate.netnih.gov A critical future direction is to systematically investigate the in vitro biological profile of this compound and to elucidate its mechanisms of action.

Research should focus on:

High-Throughput Screening: Screening the compound against a broad panel of cancer cell lines and microbial strains will help identify potential therapeutic areas. nih.govacs.org

Enzyme Inhibition Assays: Given that phenothiazine derivatives can inhibit enzymes like histone deacetylases (HDACs) and cholinesterases, it is crucial to test this specific compound against a panel of relevant enzymes. nih.govnih.gov

Target Identification and Validation: If significant in vitro activity is observed, subsequent studies should aim to identify the specific molecular targets. Techniques such as thermal shift assays, affinity chromatography, and computational docking can be employed to pinpoint protein binding partners.

Mechanistic Cellular Assays: Investigating the downstream cellular effects, such as apoptosis induction, cell cycle arrest, or inhibition of signaling pathways, will be essential to understand the compound's mode of action. mdpi.com

A thorough mechanistic understanding is the foundation for rational, structure-based design of more potent and selective analogues.

Strategies for Enhancing Selectivity and Potency in In Vitro Systems through Structural Modification

Building on a deeper mechanistic understanding, the next logical step is the strategic structural modification of this compound to enhance its in vitro performance. Structure-activity relationship (SAR) studies will be paramount. johnshopkins.edu

Key strategies include:

Modification of the N-10 Position: The nitrogen atom of the phenothiazine ring is a common site for modification. Introducing different alkyl or aryl substituents can significantly impact biological activity by altering steric and electronic properties. mdpi.com

Derivatization of the 3-hydroxyl Group: As previously mentioned, this group is a key point for modification. Attaching different functional groups can modulate solubility, cell permeability, and target-binding interactions. For example, converting the hydroxyl to a methoxy (B1213986) group or an ester could have profound effects on activity.

Substitution on the Aromatic Rings: Introducing electron-withdrawing or electron-donating groups at other positions on the benzene (B151609) rings can fine-tune the electronic properties of the entire scaffold, which can influence both target binding and pharmacokinetic properties. jmedchem.com

Molecular Hybridization: Covalently linking the this compound scaffold to another pharmacophore known to be active against a specific target is a promising strategy for developing hybrid molecules with potentially synergistic or multi-target activities. nih.gov

Through systematic structural modifications and iterative in vitro testing, it will be possible to develop analogues with optimized potency and selectivity for specific research applications or as starting points for further therapeutic development.

Q & A

Q. What are the standard synthetic routes for 3-hydroxy-10H-phenothiazine-5,5-dioxide, and how do reaction conditions influence yield?

Methodological Answer:

- Oxidation of Phenothiazine Derivatives : A common method involves oxidizing phenothiazine precursors with hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, refluxing substituted phenothiazines (0.01 mol) with 30% H₂O₂ in HOAc at 50–60°C for 4 hours yields 5,5-dioxide derivatives. Prolonged heating or excess H₂O₂ may improve oxidation efficiency .

- Substitution Reactions : Electrophilic substitution at the aromatic ring can introduce hydroxyl groups. Optimizing catalysts (e.g., Lewis acids) and temperature controls (e.g., 80–100°C) is critical for regioselectivity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| H₂O₂ Oxidation | 30% H₂O₂, HOAc, 50–60°C, 4 h | 70–85% | Over-oxidation side products |

| Electrophilic Substitution | HNO₃/H₂SO₄, FeCl₃ catalysis | 50–65% | Regioselectivity control |

Q. How should researchers characterize the structural and purity properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry. For example, derivatives like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine show bond angles (e.g., 121.74°) and torsion angles critical for conformational analysis .

- Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns and purity. The sulfonyl group in 5,5-dioxide derivatives deshields adjacent protons, shifting NMR peaks downfield .

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities. Storage under inert atmospheres (per ) prevents degradation during analysis.

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store in inert atmospheres (e.g., argon) at room temperature to prevent oxidation of the sulfonyl groups.

- Avoid prolonged exposure to light, as phenothiazine derivatives are prone to photodegradation .

Advanced Research Questions

Q. How do the photophysical properties of this compound derivatives enable their use in OLEDs?

Methodological Answer:

- Triplet Energy & Bipolar Behavior : Derivatives like CEPDO and CBPDO exhibit high triplet energy (~2.8 eV) and spatially separated HOMO/LUMO orbitals (carbazole donor and phenothiazine-dioxide acceptor), enabling efficient exciton utilization in phosphorescent OLEDs (PhOLEDs) .

- Thermal Stability : Decomposition temperatures (Td) >390°C (e.g., CEPDO: 409°C) ensure device durability under operational conditions .

Q. Table 2: Photophysical Data for OLED Host Materials

| Compound | Td (°C) | Φ (Fluorescence) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| CEPDO | 409 | 62.5% | -5.8 | -2.6 |

| CBPDO | 396 | 59.7% | -5.7 | -2.5 |

Q. Can computational methods predict the electronic properties of phenothiazine-dioxide derivatives?

Methodological Answer:

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) accurately predict HOMO/LUMO distributions. For example, phenothiazine-5,5-dioxide acts as an electron acceptor, localizing LUMO on its sulfonyl groups .

- Charge Transport Simulation : Marcus theory evaluates hole/electron mobility, correlating with experimental device performance .

Q. How do researchers resolve contradictions in reported data, such as conflicting thermal stability or spectral results?

Methodological Answer:

- Control Experiments : Replicate synthesis under identical conditions (e.g., H₂O₂ concentration, reflux time) to isolate variables .

- Cross-Validation : Compare DSC (Td) and TGA data across labs. Discrepancies may arise from impurities or polymorphic forms .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data, identifying outliers in quantum yield or emission spectra .

Q. What strategies enhance room-temperature phosphorescence (RTP) or thermally activated delayed fluorescence (TADF) in these systems?

Methodological Answer:

- Anion Modulation : Incorporating bromide ions can accelerate reverse intersystem crossing (RISC), switching between RTP and TADF. For example, phenothiazine-dioxide derivatives with planar conformations form π-π interactions, stabilizing triplet states .

- Crystal Engineering : Co-crystallization with heavy atoms (e.g., iodine) enhances spin-orbit coupling for stronger RTP .

Q. How are phenothiazine-dioxide derivatives functionalized for biological applications?

Methodological Answer:

- Benzhydroxamic Acid Conjugates : React with substituted benzyl halides under Pd catalysis to generate histone deacetylase (HDAC) inhibitors. For example, 4-[(5,5-dioxido-10H-phenothiazin-10-yl)methyl] derivatives show selective enzyme inhibition .

- Click Chemistry : Azide-alkyne cycloaddition introduces targeting moieties (e.g., folate) for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.